Ácido torméntico

Descripción general

Descripción

Este compuesto se encuentra en varias especies y familias de plantas, incluidas Rosaceae, Lamiaceae, Myrtaceae, Oleaceae, Urticaceae y Boraginaceae . Es conocido por su amplio espectro de actividades biológicas, tales como propiedades antiinflamatorias, antidiabéticas, antihiperlipidémicas, hepatoprotectoras, cardioprotectoras, neuroprotectoras, anticancerígenas, antiosteoartríticas, antinociceptivas, antioxidantes, antimelanogénicas, citotóxicas, antimicrobianas y antiparasitarias .

Aplicaciones Científicas De Investigación

El ácido tormentico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química:

Biología:

Medicina:

- Investigado por sus potenciales efectos terapéuticos en el tratamiento de enfermedades como la diabetes, el cáncer y la fibrosis hepática .

Industria:

Mecanismo De Acción

El mecanismo de acción del ácido tormentico implica múltiples dianas y vías moleculares:

Antiinflamatorio: Inhibe la producción de citocinas y enzimas proinflamatorias.

Antidiabético: Mejora la sensibilidad a la insulina y la captación de glucosa.

Anticancerígeno: Induce la apoptosis e inhibe la proliferación celular.

Hepatoprotector: Reduce el estrés oxidativo y la inflamación en las células hepáticas

Análisis Bioquímico

Biochemical Properties

Tormentic Acid has been shown to possess anti-inflammatory, anticancer, antidiabetic, cardio- and hepato-protective, antimicrobial, antiviral, antiparasitic, and other activities . The affinity and spectrum of biological activity are associated with the diverse triterpene skeleton structure and connected substituents .

Cellular Effects

Tormentic Acid has been shown to have anti-fatigue effects in H2O2-stimulated C2C12 cells . It alleviates oxidative stress and modulates energy metabolism .

Molecular Mechanism

The molecular mechanism of Tormentic Acid involves alleviating oxidative stress and modulating energy metabolism . It has antioxidant and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, Tormentic Acid has been shown to have anti-fatigue effects in H2O2-stimulated C2C12 cells . It alleviates oxidative stress and modulates energy metabolism .

Dosage Effects in Animal Models

In animal models, Tormentic Acid has been shown to have anti-fatigue effects . It alleviates oxidative stress and modulates energy metabolism .

Metabolic Pathways

Tormentic Acid is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido tormentico implica múltiples pasos, comenzando con triterpenos más simples. Las rutas de síntesis suelen incluir reacciones de oxidación, reducción y ciclización. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para la síntesis exitosa del ácido tormentico .

Métodos de Producción Industrial: La producción industrial del ácido tormentico a menudo se logra mediante la extracción de fuentes vegetales. El proceso de extracción implica el uso de solventes como el etanol o el metanol para aislar el compuesto de los materiales vegetales. Se emplean técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para purificar el ácido tormentico extraído .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido tormentico experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado derivados reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.

Productos Principales:

Comparación Con Compuestos Similares

El ácido tormentico se compara con otros triterpenos pentacíclicos, como:

- Ácido ursólico

- Ácido oleanólico

- Ácido betulínico

Singularidad: El ácido tormentico es único debido a su patrón de hidroxilación específico y su amplio espectro de actividades biológicas. Si bien compuestos similares como el ácido ursólico y el ácido oleanólico también exhiben diversas actividades biológicas, la estructura única del ácido tormentico contribuye a sus propiedades farmacológicas distintivas .

Lista de Compuestos Similares:

- Ácido ursólico

- Ácido oleanólico

- Ácido betulínico

Propiedades

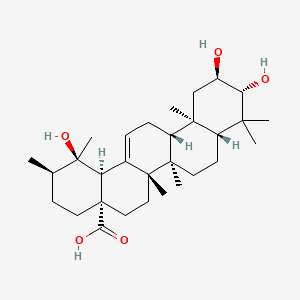

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUXGFZHDKYLS-BLIWDXROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930135 | |

| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13850-16-3 | |

| Record name | Tormentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13850-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacarandic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013850163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORMENTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL8LH7U78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)